1-(1,3-benzodioxol-5-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}methanamine
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Overview
Description
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE is a complex organic compound that features a benzodioxole ring and a bromophenyl-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring followed by the introduction of the bromophenyl-furan moiety through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
Aprocitentan: An endothelin receptor antagonist used in hypertension treatment.
Uniqueness
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE is unique due to its combination of a benzodioxole ring and a bromophenyl-furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C19H16BrNO3 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[[5-(4-bromophenyl)furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C19H16BrNO3/c20-15-4-2-14(3-5-15)17-8-6-16(24-17)11-21-10-13-1-7-18-19(9-13)23-12-22-18/h1-9,21H,10-12H2 |
InChI Key |
OTIPVTZMCSYXED-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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